molecular formula C7H4F2O2 B12407164 2,5-Difluorobenzoic acid-d3

2,5-Difluorobenzoic acid-d3

Cat. No.: B12407164
M. Wt: 161.12 g/mol
InChI Key: LBQMIAVIGLLBGW-CBYSEHNBSA-N
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Description

2,5-Difluorobenzoic acid-d3 is a deuterium-labeled derivative of 2,5-Difluorobenzoic acid. This compound is often used as a stable isotope-labeled standard in various analytical applications. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques where isotopic labeling is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the deuteration of 2,5-Difluorobenzoic acid using deuterated reagents under specific reaction conditions . The process may involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of 2,5-Difluorobenzoic acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of deuterated reagents. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorobenzoic acid-d3 undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Difluorobenzoic acid-d3 has a wide range of applications in scientific research:

    Analytical Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for quantification and identification of compounds.

    Pharmaceutical Research: Employed in the study of drug metabolism and pharmacokinetics to trace the distribution and breakdown of drugs in biological systems.

    Environmental Science: Utilized as a tracer in environmental studies to track the movement and transformation of pollutants.

    Material Science: Applied in the synthesis of advanced materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2,5-Difluorobenzoic acid-d3 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule do not significantly alter its chemical properties but provide a distinct isotopic signature that can be detected using analytical techniques. This allows researchers to trace the compound and study its interactions and transformations in various systems .

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorobenzoic acid: The non-deuterated version of the compound.

    2,4-Difluorobenzoic acid: A similar compound with fluorine atoms at different positions.

    2,6-Difluorobenzoic acid: Another isomer with fluorine atoms at different positions.

Uniqueness

2,5-Difluorobenzoic acid-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This isotopic labeling provides a distinct advantage in analytical applications, allowing for precise quantification and tracing of the compound in complex mixtures .

Properties

Molecular Formula

C7H4F2O2

Molecular Weight

161.12 g/mol

IUPAC Name

2,4,5-trideuterio-3,6-difluorobenzoic acid

InChI

InChI=1S/C7H4F2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D

InChI Key

LBQMIAVIGLLBGW-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])C(=O)O)F)[2H]

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)F

Origin of Product

United States

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